molecular formula C8F16O B1294945 Perfluorooctanoyl fluoride CAS No. 335-66-0

Perfluorooctanoyl fluoride

Cat. No. B1294945
CAS RN: 335-66-0
M. Wt: 416.06 g/mol
InChI Key: ZILWJLIFAGWGLE-UHFFFAOYSA-N
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Description

Perfluorooctanoyl fluoride is an organic solvent used as a diluent in trifluoroacetic acid and deionized water . It is also used as a monomer in the preparation of fluorinated polymers .


Synthesis Analysis

Perfluorooctanoyl fluoride reacts with hydrogen fluoride, sodium carbonate, and chloride to form perfluoroalkyl halide ions that are separated by liquid chromatography . This process can be used for the separation of halides such as fluorine, chlorine, bromine, and iodine .


Molecular Structure Analysis

The molecular formula of Perfluorooctanoyl fluoride is C8F16O . It has an average mass of 416.060 Da and a Monoisotopic mass of 415.969360 Da .


Chemical Reactions Analysis

Perfluorooctanoyl fluoride reacts with hydrogen fluoride, sodium carbonate, and chloride to form perfluoroalkyl halide ions . This process can be used for the separation of halides such as fluorine, chlorine, bromine, and iodine .


Physical And Chemical Properties Analysis

Perfluorooctanoyl fluoride has a boiling point of 123.1±40.0 °C at 760 mmHg . Its density is 1.7±0.1 g/cm3 . The vapor pressure is 13.6±0.2 mmHg at 25°C . The enthalpy of vaporization is 36.1±3.0 kJ/mol . The flash point is 39.9±21.5 °C .

Scientific Research Applications

Industrial Production and Enhancement of Perfluorooctanoyl Fluoride

Perfluorooctanoyl fluoride is notably used in the production of perfluorooctanoic acid, a precursor to emulsifying agents vital for polymerizations. The traditional process of producing perfluorooctanoic acid involves the electrochemical fluorination of n-octanoyl fluoride. However, this method often results in a low molar yield of perfluorooctanoyl fluoride due to the formation of various by-products. To overcome this, research has focused on starting from precursors with fully fluorinated positions, which significantly reduces cyclization and improves the yield of perfluorooctanoyl fluoride (Napoli et al., 1992).

Another study investigated the electrochemical fluorination of octanoyl chloride to produce perfluorooctanoyl fluoride. Through process modifications, such as the addition of a mercaptan compound and maintaining constant current density, the conversion to perfluorinated products was significantly improved, reaching up to 80% with good selectivity (Prokop et al., 1989).

Environmental Implications and Management

Perfluorooctanesulfonyl fluoride-based compounds, including perfluorooctanoyl fluoride, have been widely used in consumer products, leading to environmental accumulation. Studies have detected these compounds in human blood across various countries, indicating widespread exposure and persistence in the environment (Kannan et al., 2004).

In addressing the environmental challenges posed by these substances, research has been conducted on effective treatment and decomposition methods. One such method is the photo-reduction of perfluorooctanoic acid in water using potassium iodide as a mediator, which has shown almost complete defluorination (Qu et al., 2010). Another approach involves the use of mechanochemical methods, such as ball milling with potassium hydroxide, which has successfully achieved the near-complete destruction of perfluorooctane sulfonate and perfluorooctanoic acid (Zhang et al., 2013).

Safety And Hazards

Perfluorooctanoyl fluoride is considered hazardous. It causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F16O/c9-1(25)2(10,11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILWJLIFAGWGLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F15COF, C8F16O
Record name Perfluorooctanoyl fluoride
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059829
Record name Perfluorooctanoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0059829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perfluorooctanoyl fluoride

CAS RN

335-66-0
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanoyl fluoride
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-
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Record name Octanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-
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Record name Perfluorooctanoyl fluoride
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Record name Pentadecafluorooctyl fluoride
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.816
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
82
Citations
NN Zatsepina, VZ Kaufman, AE Krivoshein… - Journal" Fluorine …, 2011 - notes.fluorine1.ru
A method for the manufacture of 2, 5-di (trifluoromethyl)-3, 6-dioxa-8-(sulfonylfluoride) perfluorooctanoyl fluoride (FS-161) is developed that is based on the interaction between …
Number of citations: 3 notes.fluorine1.ru
NH Weber, SP Stockenhuber, CS Delva… - Industrial & …, 2021 - ACS Publications
… , there is no evidence of perfluorooctanoyl fluoride decomposing into other products. We … perfluorooctanoyl fluoride, HF, and SO 2 to determine the stability of perfluorooctanoyl fluoride …
Number of citations: 13 pubs.acs.org
HW Prokop, HJ Zhou, SQ Xu, CH Wu, CC Liu - Journal of fluorine chemistry, 1989 - Elsevier
… desired product, perfluorooctanoyl fluoride, and for perfluorinated cyclic ether by-products. … The desired product is perfluorooctanoyl fluoride (POF) which is a straight-chain acyl fluoride, …
Number of citations: 18 www.sciencedirect.com
AG Pittman, DL Sharp - The Journal of Organic Chemistry, 1966 - ACS Publications
… contained 97% perfluorooctanoyl fluoride and 3% unreacted perfluorooctanoyl chloride as determined by gas chromatographic analysis. The perfluorooctanoyl fluoride formedby this re…
Number of citations: 32 pubs.acs.org
FG Drakesmith, DA Hughes - Journal of Applied Electrochemistry, 1979 - Springer
… The principal products were perfluorooctanoyl fluoride and a mixture of perfluorocylic ethers. The experiments established that reproducibility of the results could be achieved and that, …
Number of citations: 32 link.springer.com
HW Prokop, HJ Zhou, SQ Xu, CH Wu, SR Chuey… - Journal of fluorine …, 1989 - Elsevier
… fluorination of octanoyl chloride to produce perfluorooctanoyl fluoride in anhydrous … is defined as the ratio between weight percent of perfluorooctanoyl fluoride (POF) and weight percent …
Number of citations: 11 www.sciencedirect.com
M Napoli, L Conte, GP Gambaretto… - Journal of fluorine …, 1989 - Elsevier
… Electrochemical fluorination of 4-(perfluoro-n-butyl)-n-butanoyl chloride produces perfluorooctanoyl fluoride in higher yields than those obtained from n-octanoyl chloride, which is the …
Number of citations: 15 www.sciencedirect.com
D Lines, H Sutcliffe - Journal of Fluorine Chemistry, 1981 - Elsevier
… Good yields of perfluorooctanoyl fluoride and associated perfluorinated products are reported. The nature of the anode surface was studied before and after fluorination by scanning …
Number of citations: 16 www.sciencedirect.com
M Napoli, A Scipioni, C Fraccaro, E Legnaro… - Journal of Fluorine …, 1992 - Elsevier
… This process suffers from a poor molar yield of perfluorooctanoyl fluoride (15–20%), due to … , so that an improved molar yield of perfluorooctanoyl fluoride was experimentally detected. …
Number of citations: 0 www.sciencedirect.com
T Zhang, Y Huang, X Ma, N Gong, X Liu, L Liu, X Ye… - Nano …, 2018 - ACS Publications
… Herein, we fabricated a library of perfluorooctanoyl fluoride-fluorinated (PFF-fluorinated) oligoethylenimines (f x OEIs, x is the PFF:OEI feeding ratio), which can readily form …
Number of citations: 65 pubs.acs.org

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